molecular formula C11H14FN5O4 B8639572 2-Fluoro-2'-O-methyl adenosine

2-Fluoro-2'-O-methyl adenosine

Cat. No.: B8639572
M. Wt: 299.26 g/mol
InChI Key: VNGVAWXPNZXDBG-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2'-O-methyl adenosine is a synthetic, dual-modified nucleoside analog of significant interest in the field of therapeutic oligonucleotide development. It combines two key ribose modifications: a 2'-fluoro and a 2'-O-methyl group on the adenosine sugar. In oligonucleotides, 2'-O-methyl modifications are known to increase nuclease resistance and enhance the thermal stability of duplexes formed with complementary RNA . Independently, 2'-fluoro modifications on adenosine have been demonstrated to be particularly effective at reducing the immunostimulatory potential of short interfering RNAs (siRNAs), a crucial step for developing safe RNA therapeutics, while maintaining potent target knockdown activity . The strategic incorporation of such 2'-modified adenosines helps fine-tune the properties of synthetic oligonucleotides, leading to improved duplex stability, increased binding affinity, and enhanced metabolic stability. This makes this compound a valuable building block for researchers designing advanced antisense oligonucleotides, siRNAs, and other RNA-based therapeutic agents. The product is provided as a high-purity chemical reference standard for analytical purposes in research. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14FN5O4

Molecular Weight

299.26 g/mol

IUPAC Name

(2R,3R,4R,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol

InChI

InChI=1S/C11H14FN5O4/c1-20-7-6(19)4(2-18)21-10(7)17-3-14-5-8(13)15-11(12)16-9(5)17/h3-4,6-7,10,18-19H,2H2,1H3,(H2,13,15,16)/t4-,6-,7-,10-/m1/s1

InChI Key

VNGVAWXPNZXDBG-KQYNXXCUSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)F)N)CO)O

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)O

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro 2 O Methyl Adenosine and Its Analogues

Convergent and Divergent Synthetic Pathways to 2'-Fluoro- and 2'-O-Methyl Adenosine (B11128)

The synthesis of modified nucleosides like 2'-fluoro- and 2'-O-methyl adenosine can be approached through two primary strategies: convergent and divergent synthesis. mdpi.com

Synthetic StrategyDescriptionApplication ExampleAdvantagesDisadvantages
Convergent Modified sugar and nucleobase are synthesized separately and then coupled. mdpi.comCoupling a fluorinated sugar with a protected adenine (B156593) base. mdpi.comFlexibility, independent optimization of fragments, potentially higher overall yields. researchgate.netMay require more total steps; coupling step can be challenging.
Divergent A common precursor (e.g., adenosine) is sequentially modified. mdpi.comDirect methylation of adenosine to yield 2'-O-methyladenosine. chemicalbook.comnih.govStep-efficient for simple modifications.Requires complex protecting group chemistry; regioselectivity can be challenging. researchgate.net

Regioselective Synthesis Strategies for Dual 2'-Modification

Achieving the dual modification at the 2'-position to create 2-Fluoro-2'-O-methyl adenosine requires meticulous control over the regioselectivity of each reaction. The synthesis typically starts from a pre-existing nucleoside and introduces the modifications sequentially.

One common strategy involves starting with an arabinose-configured nucleoside, where the 2'-hydroxyl group is in the 'up' (ara) position. This precursor allows for the selective introduction of the fluorine atom with inversion of configuration to achieve the desired 'down' (ribo) stereochemistry. For example, the synthesis of 2'-fluoro-N6-methyladenosine phosphoramidites has been reported, which provides a blueprint for similar dual-modified structures. nih.gov

The synthesis often proceeds through several key steps:

Protection: The 3'- and 5'-hydroxyl groups and the N6-amino group of the starting adenosine analogue are protected.

Fluorination: A fluorinating agent is used to replace the 2'-hydroxyl group. This step is critical for establishing the correct stereochemistry.

Methylation: Following fluorination, the 2'-position would need to be methylated. However, the direct synthesis of a geminal fluoro-methoxy group on the same carbon is not a standard modification. The compound name "this compound" implies two separate modifications at different positions: a fluorine at the 2-position of the purine (B94841) base and a methyl ether at the 2'-position of the sugar.

Assuming the intended compound is 2'-Fluoro-2'-O-methyl adenosine , this would imply a geminal fluoro-methoxy substitution at the 2' carbon, which is synthetically challenging and uncommon. A more plausible interpretation is the synthesis of analogues with modifications at both the 2' position (either fluoro or O-methyl) and elsewhere, such as N6-methylation on the adenine base (e.g., 2'-fluoro-N6-methyladenosine). nih.gov

If the target is a nucleoside with two distinct modifications on the sugar, for instance, at the C2' and C3' positions, a scalable process might involve optimizing protection conditions, followed by oxidation and then methylation at the desired position. nih.gov

Stereochemical Control and Purity in Modified Nucleoside Synthesis

Maintaining and controlling stereochemistry is paramount in the synthesis of nucleoside analogues, as biological activity is highly dependent on the precise three-dimensional arrangement of atoms.

Stereocontrol at the Anomeric Center (C1'): In convergent syntheses, the coupling of the modified sugar with the nucleobase (N-glycosylation) must be controlled to produce the desired β-anomer, which is the configuration found in natural nucleic acids. The choice of coupling method and the nature of the protecting groups on the sugar can influence the stereochemical outcome. mdpi.com

Stereocontrol at the Sugar Moiety (C2'): When introducing substituents at the 2'-position, the stereochemistry must be precisely controlled. For example, the synthesis of 2'-fluoro-arabino nucleosides often involves fluorination with inversion of configuration from a ribo-precursor. nih.gov The choice of fluorinating agent (e.g., DAST) and the reaction conditions are critical to achieving the desired stereoisomer. thieme-connect.com The inherent structure of the nucleoside, such as the formation of anhydro nucleosides, can be used to direct the approach of a nucleophile to a specific face of the ribose ring, thus controlling stereochemistry. acs.org

Purity: The final product and all intermediates must be rigorously purified to remove isomers, unreacted starting materials, and side products. High-performance liquid chromatography (HPLC) is the most common method for purifying modified nucleosides, allowing for the separation of closely related diastereomers. Column chromatography on silica (B1680970) gel is also used extensively for purification at various stages of the synthesis. chemicalbook.comnih.gov The purity and identity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Scale-Up Considerations for Research Applications

Transitioning the synthesis of a complex molecule like this compound from a small, laboratory scale (milligrams) to a larger scale (grams or kilograms) for extensive research or preclinical studies introduces several challenges. youtube.com

Process Robustness: Reactions that work well on a small scale may not be directly translatable to a larger scale. Reaction times, temperature control, and mixing efficiency must be re-optimized.

Reagent Cost and Availability: The cost and availability of specialized reagents, such as fluorinating agents and phosphoramidites, can become prohibitive at a larger scale. More cost-effective synthetic routes may need to be developed. nih.gov

Purification: Chromatographic purification, which is standard in the lab, can be cumbersome and expensive on a large scale. Alternative purification methods like crystallization or precipitation are often preferred and may require significant process development. nih.gov

Safety: The hazards associated with reagents and reactions must be carefully managed at a larger scale. For example, handling large quantities of pyrophoric or highly toxic reagents requires specialized equipment and protocols.

Enzymatic Alternatives: For certain steps, enzymatic synthesis can offer a "green" and highly selective alternative to chemical methods, potentially simplifying purification and avoiding the need for protecting groups. researchgate.netmdpi.comgoogle.com However, the cost and stability of the enzymes, as well as substrate scope limitations, must be considered for large-scale applications. google.com

Structural and Conformational Dynamics of 2 Fluoro 2 O Methyl Adenosine Containing Nucleic Acids

Impact of 2-Fluoro-2'-O-methyl Modifications on Ribose Pucker Conformation (e.g., C3'-endo Preference)

The conformation of the five-membered ribose ring, known as the sugar pucker, is a critical determinant of nucleic acid structure. It exists in a dynamic equilibrium between two major conformations: C3'-endo (North) and C2'-endo (South). The presence of a substituent at the 2'-position of the ribose significantly influences this equilibrium. glenresearch.com

The 2'-O-methyl (2'-OMe) group, being a bulky substituent, creates steric hindrance that strongly favors the C3'-endo conformation. glenresearch.comresearchgate.netnih.gov This conformational preference is a hallmark of A-form helices, such as those found in RNA duplexes. In unmodified RNA, the ribose exists in a dynamic equilibrium between C3'-endo and C2'-endo, though C3'-endo is predominant in helical regions. nih.gov The 2'-OMe modification effectively "locks" the sugar into the C3'-endo pucker, reducing the conformational flexibility of the sugar-phosphate backbone. glenresearch.comresearchgate.net This pre-organization of the nucleotide into an A-form-like geometry can have significant energetic consequences for duplex formation.

While the 2-fluoro modification on the adenine (B156593) base does not directly interact with the ribose, its electronic properties can influence base stacking and pairing, which in turn can have subtle, indirect effects on the backbone conformation. However, the dominant effect on ribose pucker in 2-fluoro-2'-O-methyl adenosine (B11128) is overwhelmingly dictated by the 2'-O-methyl group.

ModificationPredominant Sugar PuckerAssociated Helix Type
DNA (2'-H)C2'-endo (South)B-form
RNA (2'-OH)C3'-endo (North)A-form
2'-O-MethylC3'-endo (North)A-form
2'-FluoroC3'-endo (North)A-form

This table summarizes the preferred sugar pucker conformations for different ribose modifications.

Influence on Local and Global Nucleic Acid Duplex Geometry

Nucleic acid duplexes primarily adopt either an A-form or a B-form helix. The B-form, characteristic of DNA, is a right-handed helix that is longer and thinner, with a narrow minor groove. The A-form, typical of RNA, is shorter and wider, with a broad, shallow minor groove and a deep, narrow major groove. The key determinant of this choice is the sugar pucker conformation.

Since the 2'-O-methyl group locks the ribose into the C3'-endo pucker, oligonucleotides containing 2'-OMe modifications strongly favor the A-form helical geometry. oup.com Molecular dynamics simulations have shown that DNA:RNA hybrids containing 2'-OMe modifications on the DNA strand exhibit a greater degree of A-form character compared to standard DNA:RNA duplexes. oup.com High-resolution crystal structures of DNA:2'-O-methyl-RNA heteroduplexes confirm that these molecules adopt a conformation close to the A-RNA double helix. mdpi.com This rigid A-like conformation is a direct consequence of the constrained sugar pucker of the modified residues.

The shift to an A-form geometry directly alters the dimensions and properties of the helical grooves. The minor groove of a duplex containing 2'-O-methylated nucleotides becomes wider and shallower, characteristic of an A-form helix. oup.com This change in shape, along with the chemical nature of the modification, significantly impacts the pattern of water molecules that hydrate (B1144303) the duplex, often referred to as the "spine of hydration."

The 2'-hydroxyl group of RNA is a key player in organizing water networks in the minor groove. nih.gov Replacing it with a hydrophobic 2'-O-methyl group displaces these water molecules and disrupts the native hydration pattern. nih.gov Molecular dynamics studies and osmotic stress experiments indicate that 2'-OMe duplexes are less hydrated than their RNA counterparts. oup.comnih.gov The methyl group itself can protrude into the minor groove, further altering its steric and chemical environment. oup.com This dehydration of the minor groove and alteration of its geometry can impact the binding of proteins and small molecules that recognize specific helical structures. oup.com

Structural Elucidation via X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy

The precise structural consequences of incorporating 2-fluoro-2'-O-methyl adenosine into nucleic acids are determined using high-resolution experimental techniques like X-ray crystallography and NMR spectroscopy.

X-ray crystallography provides static, high-resolution snapshots of molecules in their crystalline state. The first high-resolution crystal structures of DNA:2'-O-methyl-RNA heteroduplexes have been solved, confirming their A-form helical structure. mdpi.com These structures provide detailed information on bond angles, distances, and helical parameters, revealing how the modification is accommodated within the duplex and how it affects the surrounding hydration shell. mdpi.comresearchgate.net For phasing crystallographic data, a related modification, 2'-methylseleno, is often used to leverage the anomalous scattering of selenium atoms. oup.comresearchgate.netnih.gov

NMR spectroscopy, on the other hand, provides information about the structure and dynamics of molecules in solution, which is closer to their physiological environment. NMR studies on oligonucleotides containing 2'-O-methyl or 2'-fluoro modifications can confirm the C3'-endo sugar pucker through the analysis of scalar couplings. goettingen-research-online.deuni-goettingen.de It can also reveal dynamic processes, such as the equilibrium between different conformations (e.g., hairpin vs. duplex) that can be influenced by these modifications. goettingen-research-online.deuni-goettingen.de

Molecular Dynamics Simulations of this compound Integration into Oligonucleotides

Molecular dynamics (MD) simulations are a powerful computational tool used to study the movement of atoms and molecules over time. These simulations complement experimental data by providing a dynamic view of nucleic acid structures. biorxiv.orgscispace.com For oligonucleotides containing 2'-O-methyl modifications, MD simulations have been instrumental in understanding their conformational preferences. oup.com

Simulations consistently show that the 2'-OMe group stabilizes the C3'-endo sugar pucker and promotes an A-form helical geometry in duplexes. oup.com They also provide detailed insights into the changes in hydration patterns, showing how the methyl group displaces water in the minor groove. oup.comnih.gov Furthermore, MD simulations can be used to calculate thermodynamic parameters and understand the energetic basis for the increased stability often conferred by 2'-OMe modifications. biorxiv.orgoup.com These computational studies are crucial for rationalizing the structural effects observed in experiments and for designing novel oligonucleotides with desired properties.

Effects on Higher-Order Nucleic Acid Structures (e.g., G-Quadruplexes, Hairpins)

Beyond the canonical double helix, nucleic acids can fold into complex three-dimensional shapes like G-quadruplexes and hairpins. The introduction of this compound can significantly influence the stability and conformation of these structures.

In hairpin structures, the conformational rigidity of the 2'-OMe group can impact the stability of the loop region and the stem-duplex. NMR studies have shown that 2'-fluoro modifications can alter the equilibrium between hairpin and duplex forms of an oligonucleotide. goettingen-research-online.deuni-goettingen.de Similarly, a 2'-OMe modification, by pre-organizing the stem into an A-form helix, can affect the thermodynamics of hairpin folding and its interaction with other molecules. researchgate.netnih.gov

Thermodynamic and Hybridization Characteristics of 2 Fluoro 2 O Methyl Adenosine Derivatives

Modulation of Duplex Thermal Stability (Tm)

The introduction of 2'-F and 2'-OMe modifications generally enhances the thermal stability of nucleic acid duplexes, an effect quantified by the melting temperature (Tm). This stabilization is primarily attributed to the high electronegativity of the fluorine and oxygen atoms, which favors a C3'-endo sugar pucker. This conformation pre-organizes the oligonucleotide strand into an A-form helical geometry, which is characteristic of RNA and is thermodynamically more stable than the B-form geometry of DNA. genelink.comoup.com

Both 2'-F and 2'-OMe modifications significantly increase the stability of RNA:RNA duplexes. The C3'-endo sugar conformation induced by these modifications is already the preferred pucker in RNA helices, leading to a more rigid and stable A-form structure. genelink.comosti.gov For instance, oligonucleotides containing 2'-OMe modifications can increase the Tm of a duplex by approximately 1.6-1.9°C per modification. osti.gov When compared, the 2'-F modification is generally more stabilizing than the 2'-OMe modification in the context of an RNA duplex. genelink.com Studies on siRNA constructs where ribose units were alternately substituted with 2'-fluoro or 2'-methoxy groups showed a melting temperature of 81.7°C, which is over 20°C higher than that of the corresponding unmodified RNA duplex, highlighting the potent stabilizing effect of combining these modifications. nih.gov

In DNA:RNA hybrid duplexes, which are central to antisense technology, the stabilizing effects of 2'-F and 2'-OMe modifications are particularly pronounced. When a modified DNA (antisense) strand binds to a target RNA, the 2'-substituents lock the sugar into the RNA-like C3'-endo conformation, promoting a more stable A-form geometry for the duplex. oup.comoup.com

Research has established a clear hierarchy of stability for duplexes with an RNA target: DNA < RNA < 2'-OMe-RNA < 2'-F-RNA. genelink.comglenresearch.com The incorporation of 2'-OMe-RNA residues increases the Tm by about 1.3°C to 1.5°C per modification relative to an unmodified DNA antisense strand. genelink.comtrilinkbiotech.com The 2'-F-RNA modification provides an even greater enhancement, increasing the Tm by approximately 1.8°C to 2.0°C per residue. genelink.com This superior stabilization makes 2'-F modified oligonucleotides particularly effective for applications requiring high affinity for RNA targets.

Table 1: Change in Melting Temperature (ΔTm) per Modification for an Antisense Strand Hybridized to an RNA Target Relative to an unmodified DNA:RNA duplex.

Modification ΔTm per Modification (°C)
RNA +1.0°C - 1.1°C
2'-O-Methyl RNA +1.3°C - 1.5°C
2'-Fluoro RNA +1.8°C - 2.0°C

Data sourced from multiple studies to provide a representative range. genelink.comtrilinkbiotech.com

When the modified strand is RNA and the target is DNA, 2'-F and 2'-OMe modifications also confer stability. A fully substituted 2'-F-RNA strand paired with a DNA strand results in a duplex with a higher Tm, showing an increase of about 0.5°C per incorporation. genelink.com Similarly, 2'-OMe modifications in the RNA strand enhance the stability of the hybrid duplex. trilinkbiotech.com However, the effects can be complex. While single substitutions of 2'-F in a DNA strand targeting another DNA strand can be stabilizing, multiple incorporations have sometimes been observed to cause a drop in the Tm, indicating that the stabilizing effect is not always linear and can be context-dependent. glenresearch.com

Enthalpic and Entropic Contributions to Hybridization Affinity

Thermodynamic analysis reveals that the enhanced stability conferred by the 2'-F modification is primarily driven by a favorable change in enthalpy (ΔH°), not entropy (ΔS°). nih.govnih.gov It is commonly assumed that pre-organizing the sugar into the C3'-endo conformation would be entropically favorable, as it reduces the conformational flexibility of the single strand. However, experimental data from van't Hoff analysis and differential scanning calorimetry (DSC) show that the entropic contributions for 2'-F-RNA and unmodified RNA duplex formation are nearly identical. nih.gov

The significant favorable enthalpy change suggests that the 2'-F modification enhances the strength of the interactions within the duplex itself. This is likely due to a combination of stronger Watson-Crick hydrogen bonding and improved base stacking interactions. nih.govnih.gov The high electronegativity of the fluorine atom can influence the electronic properties of the entire nucleoside, leading to more stable base pairs. nih.gov

Table 2: Thermodynamic Parameters for Duplex Formation of RNA and 2'-F RNA Hairpins

Sequence (Hairpin) ΔH° (kcal/mol) ΔS° (cal/mol·K) ΔG°37 (kcal/mol) Tm (°C)
r(GCGUUUUCGC) -45.4 -126.8 -7.9 69.3
f(GCGUUUUCGC) -53.4 -146.4 -8.0 74.4
r(GCGUUUUCGCA) -49.7 -135.0 -8.0 80.9
f(GCGUUUUCGCA) -62.1 -167.9 -9.9 96.3

Data from thermodynamic analysis of hairpin structures, demonstrating the enthalpic origin of stabilization for 2'-F modifications. nih.gov

While detailed thermodynamic data for 2'-OMe modifications are more varied, the principle of conformational pre-organization also applies, suggesting that a significant portion of its stabilizing effect is also enthalpic in nature by favoring a stable A-form helix. osti.gov

Sequence Context Dependence of Thermodynamic Parameters

For 2'-F modifications, the stabilizing effect has been observed to be additive and even slightly cooperative, meaning the ΔTm per substitution can increase as more modified residues are incorporated into an oligonucleotide. glenresearch.com However, in other contexts, such as within a DNA duplex, the effect is not always cumulative, and multiple substitutions can lead to a decrease in stability. glenresearch.com This underscores the importance of considering the specific sequence and duplex type when predicting the impact of these modifications.

Enzymatic Recognition and Processing of 2 Fluoro 2 O Methyl Adenosine Modified Nucleic Acids

Nuclease Resistance Mechanisms and Degradation Pathways

A primary challenge for the in vivo application of nucleic acid-based molecules is their rapid degradation by nucleases. Modifications at the 2' position of the ribose sugar, such as the substitution of the hydroxyl group with a fluorine atom or a methoxy (B1213986) group, are highly effective at conferring nuclease resistance. nih.govoup.com These groups alter the sugar pucker, favoring an RNA-like C3'-endo conformation, and provide steric hindrance that impedes the approach and catalytic activity of nucleases. synoligo.comnih.govidtdna.com

Exonucleases are enzymes that cleave nucleotides one at a time from the ends (either 3' or 5') of a polynucleotide chain. Unmodified oligonucleotides are rapidly degraded by these enzymes in biological fluids. The incorporation of 2'-F and 2'-OMe modifications, particularly at the terminal positions of an oligonucleotide, provides significant protection against exonucleolytic degradation. idtdna.comresearchgate.net

The 2'-O-methyl group, being bulkier than the 2'-hydroxyl, offers substantial steric hindrance that protects against nuclease degradation. neb.com The 2'-fluoro modification also confers a degree of resistance. idtdna.com Combining these modifications with phosphorothioate (B77711) (PS) linkages at the termini can further enhance protection against both 3' and 5' exonucleases, a common strategy in the design of therapeutic oligonucleotides like small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). synoligo.comresearchgate.net Modeling studies suggest that the 2'-substituents can create steric clashes with amino acid residues in the active sites of exonucleases, thereby inhibiting their digestive activity. researchgate.net

ModificationMechanism of ResistanceEffectivenessTypical Placement
2'-O-methyl (2'-OMe)Steric hindrance, C3'-endo sugar puckerHigh3' and 5' ends
2'-Fluoro (2'-F)C3'-endo sugar pucker, electronegativityModerate to High3' and 5' ends, internal
Phosphorothioate (PS) LinkageAlters phosphate (B84403) backbone chemistryHigh (synergistic with 2' mods)3' and 5' ends

Endonucleases cleave phosphodiester bonds within a polynucleotide chain. Serum endonucleases are a major barrier to the stability of oligonucleotides in the bloodstream. Both 2'-F and 2'-OMe modifications significantly increase the half-life of oligonucleotides in serum. rsc.orgnih.gov Studies have shown that siRNAs fully substituted with both 2'-F and 2'-O-Methyl RNA nucleotides exhibit greatly enhanced stability in plasma compared to their unmodified counterparts. nih.govgenelink.com An unmodified siRNA can be completely degraded within hours in serum, whereas a 2'-F-modified siRNA can have a half-life exceeding 24 hours. nih.gov

Ribonuclease H (RNase H) is a specific type of endonuclease that cleaves the RNA strand of an RNA/DNA hybrid duplex. This enzyme is crucial for the mechanism of action of some gapmer ASOs. The compatibility of a modification with RNase H activity is therefore a critical design consideration.

2'-O-methyl modification is not compatible with RNase H activity. The methoxy group in the minor groove sterically hinders the enzyme, preventing it from binding to or cleaving the RNA strand. oup.comnih.gov Therefore, 2'-OMe modifications are used in the "wings" of gapmer ASOs to provide nuclease resistance while leaving a central "gap" of unmodified DNA to recruit RNase H.

2'-Fluoro modification , in contrast, is generally well-tolerated by RNase H. genelink.com An RNA/DNA duplex where the RNA strand contains 2'-F modifications can still be a substrate for RNase H, allowing for target RNA degradation. genelink.com However, it has been noted that RNase H activity can be inhibited by 2'-O-methylation of the target ribonucleotide and the one immediately downstream. biorxiv.org

Nuclease TypeEffect of 2'-O-methylEffect of 2'-FluoroTherapeutic Implication
Serum EndonucleasesHigh resistanceHigh resistanceIncreases in vivo half-life of oligonucleotides. rsc.orgnih.gov
RNase HInhibits cleavagePermits cleavageDetermines ASO design (gapmer vs. steric-blocking). genelink.comoup.com

Substrate Recognition and Incorporation by Nucleic Acid Polymerases

The ability of nucleic acid polymerases to recognize and incorporate modified nucleoside triphosphates is fundamental for the enzymatic synthesis of modified oligonucleotides and is also a key factor in the mechanism of action of certain antiviral nucleoside analogs. The 2'-substituent plays a critical role in determining whether a nucleotide will be accepted as a substrate.

Most natural RNA polymerases exhibit strong discrimination against 2'-modified substrates, as their active sites are finely tuned to accommodate the 2'-hydroxyl group of ribonucleotides. However, some polymerases show more relaxed substrate specificity. For example, the RNA polymerase from the cyanophage Syn5 has been shown to have an intrinsically low discrimination against the incorporation of 2'-fluoro-deoxynucleoside monophosphates (2'-F-dNMPs). nih.gov Certain mutant polymerases have also been engineered to efficiently incorporate 2'-F nucleotides. researchgate.net

In contrast, the incorporation of the bulkier 2'-O-methyl-adenosine triphosphate is generally not supported by natural RNA polymerases due to steric hindrance within the enzyme's active site. springernature.combiosynth.com This steric clash prevents efficient binding and catalysis. However, significant progress has been made in engineering polymerases that can efficiently synthesize fully 2'-OMe-modified RNA, which has been crucial for the in vitro evolution of all-2'OMe-RNA enzymes. springernature.com

DNA polymerases are responsible for synthesizing DNA and typically select for 2'-deoxynucleotides. Their ability to incorporate 2'-modified analogs has been studied extensively.

2'-Fluoro-deoxynucleoside triphosphates (2'-FdNTPs): Human DNA polymerase γ and, to a large extent, polymerase α can incorporate 2'-FdNTPs into a growing DNA chain. nih.govepa.gov However, polymerase α shows a notable inability to incorporate 2'-FdATP unless it is elongating a primer synthesized by DNA primase. nih.govepa.gov Several thermostable DNA polymerases, such as Pfu (exo-), Vent (exo-), and UlTma, have also been found to incorporate 2'-fluoronucleotides with reasonable efficiency, enabling the synthesis of 2'-F modified PCR fragments and sequencing ladders. nih.gov

2'-O-methyl-deoxynucleoside triphosphates (2'-O-MedNTPs): Human DNA polymerases α and γ are unable to polymerize 2'-O-MedNTPs. nih.govepa.gov The steric bulk of the 2'-methoxy group is a major barrier to its accommodation in the active site of these replicative polymerases.

PolymeraseSubstrateIncorporation EfficiencyReference
Human DNA Polymerase α2'-FdNTPs (except 2'-FdATP)Yes nih.govepa.gov
Human DNA Polymerase α (with primase)2'-FdATPYes nih.gov
Human DNA Polymerase γ2'-FdNTPsYes nih.govepa.gov
Human DNA Polymerases α & γ2'-O-MedNTPsNo nih.govepa.gov
Syn5 RNA Polymerase2'-F-dNMPsYes nih.gov
UlTma DNA Polymerase2'-FdNTPsYes nih.gov

Interaction with RNA Interference (RNAi) Machinery Components

The RNA interference (RNAi) pathway, mediated by siRNAs, relies on a series of protein complexes, most notably the RNA-induced silencing complex (RISC). The central component of RISC is the Argonaute2 (Ago2) protein, which binds the siRNA guide strand and cleaves the target mRNA. Chemical modifications are widely used in therapeutic siRNAs to enhance stability and reduce off-target effects, but they must be compatible with the RISC machinery.

Both 2'-F and 2'-OMe modifications are generally well-tolerated within siRNA duplexes and can even be beneficial. nih.govnih.gov These modifications lock the sugar into the A-form helical conformation required for siRNA activity. nih.gov

2'-Fluoro: The small size of the fluorine atom means it is tolerated in nearly any position of both the guide and passenger strands of an siRNA without compromising activity. nih.govresearchgate.net Importantly, 2'-F modifications are even permitted at the Ago2 cleavage site in the passenger strand, allowing for proper RISC loading and activation. researchgate.netnih.gov The replacement of pyrimidine (B1678525) nucleotides with their 2'-F analogs is a common and effective strategy in siRNA design. researchgate.net

2'-O-methyl: This modification is also widely used to increase stability and, critically, to reduce off-target effects that can arise from the seed region of the siRNA guide strand interacting with unintended mRNAs. nih.gov A 2'-OMe modification at position 2 of the guide strand can abrogate the microRNA-like activity of an siRNA, thereby increasing its specificity. While broadly tolerated, extensive 2'-OMe modification in the seed region of the guide strand or near the cleavage site of the passenger strand can sometimes negatively impact silencing activity.

Alternating 2'-F and 2'-OMe modification patterns are a highly effective design strategy, providing a synergistic combination of high nuclease stability, potent RNAi activity, and high binding affinity to the target RNA. nih.gov

Dicer and Argonaute (RISC) Complex Loading and Activity

Chemical modifications like 2'-F and 2'-OMe can have significant, and often contrasting, effects on Dicer processing and RISC loading.

Dicer Processing: Studies have shown that 2'-OMe modifications can inhibit the processing of RNA duplexes by Dicer researchgate.net. When dsRNA precursors of siRNAs contain 2'-OMe modifications, the ability of recombinant human Dicer to cleave them into functional 21-bp siRNAs is reduced researchgate.net. This inhibitory effect is likely due to the steric bulk of the methyl group interfering with the enzyme's catalytic site.

In contrast, 2'-F modifications are generally better tolerated by Dicer. Enzymatically produced siRNA swarms containing 2'-F modifications can be effectively generated using Giardia Dicer, suggesting that this modification does not significantly impede the enzyme's processing activity chemrxiv.org.

RISC Loading and Activity: Once an siRNA is formed, its loading into and function within the RISC is paramount. The 2'-F modification is broadly well-tolerated within siRNA guide strands and has been shown to have little to no negative impact on activity, regardless of the position biosyn.com. In fact, siRNAs containing 2'-F modifications often exhibit excellent in vitro knockdown activity and potency oup.com. This tolerance is attributed to the small size of the fluorine atom, which closely mimics the natural 2'-hydroxyl group, thus maintaining a favorable A-form helical geometry for RISC recognition nih.gov.

The impact of 2'-OMe modifications is more complex and highly dependent on their position within the siRNA strand. While they enhance stability, they can negatively affect one or more steps of RISC function nih.gov. For instance, a 2'-OMe group at the 3' terminus of a 20-nucleotide guide strand has been shown to negatively impact the silencing activity for a majority of siRNA sequences tested nih.govresearchgate.net. Molecular modeling suggests this may be due to impaired interactions within the PAZ domain of Ago2, which is responsible for anchoring the 3' end of the guide strand nih.govresearchgate.net.

Interestingly, strategic placement of modifications can mitigate negative effects. For example, the negative impact of a 3' terminal 2'-OMe can be partially compensated by introducing a 2'-F modification at position 5 in the seed region (positions 2-8) of the guide strand nih.govresearchgate.net. The seed region is critical for target recognition, and modifications here are particularly sensitive. Studies have shown that the seed region can be divided into two functional domains in response to 2'-OMe modifications: modifications at positions 2-5 tend to inhibit off-target effects, while those at positions 6-8 can enhance both on-target and off-target activities nih.gov.

Combining these modifications in an alternating 2'-F/2'-OMe pattern has emerged as a promising strategy. This design maintains an A-type RNA structure, which is crucial for RNAi activity, and has been shown to result in a significant increase in in vitro potency compared to unmodified siRNA nih.gov. A combination of phosphorodithioate (B1214789) (PS2) and 2'-OMe modifications has also been reported to enhance siRNA loading into the RISC complex nih.gov.

Table 1: Impact of 2'-F and 2'-OMe Modifications on Dicer and RISC Activity
Enzymatic Step2'-Fluoro (2'-F) Modification2'-O-methyl (2'-OMe) Modification
Dicer Processing Generally well-tolerated chemrxiv.orgInhibitory, reduces cleavage of dsRNA precursors researchgate.net
RISC Loading/Activity Broadly tolerated, often maintains or improves activity biosyn.comoup.comPosition-dependent; can be detrimental, especially at the 3' terminus nih.govresearchgate.net
Seed Region (pos. 2-8) Can compensate for negative effects of 2'-OMe when placed at position 5 nih.govModifications at pos. 2-5 can reduce off-target effects; at pos. 6-8 can enhance on- and off-target activity nih.gov
Combined Pattern (Alternating 2'-F/2'-OMe) Maintains A-form helix and significantly increases in vitro potency nih.gov

Cleavage Site Tolerance

Within the RISC, Ago2 catalyzes the cleavage of the target mRNA. This "slicing" occurs at a specific phosphodiester bond, between the nucleotides complementary to positions 10 and 11 of the siRNA guide strand. Modifications at or near this cleavage site can potentially interfere with the catalytic activity of Ago2.

Research indicates that the RNAi machinery is remarkably tolerant of 2'-F modifications at the cleavage site. Studies where 2'-F modifications were introduced into all possible combinations of purines and pyrimidines in both the sense and antisense strands of an siRNA showed that all modified versions resulted in target knockdown at nanomolar concentrations oup.commdpi.com. This suggests that RISC activation and subsequent cleavage of the target mRNA are not hindered by the presence of a 2'-F group at this critical location oup.commdpi.com.

The tolerance for 2'-OMe modifications at the cleavage site is less pronounced. The bulkier 2'-OMe group can cause steric hindrance within the Ago2 catalytic pocket, potentially reducing cleavage efficiency. The negative impact of 2'-OMe modifications on siRNA activity is generally more significant than that of 2'-F modifications, particularly when placed in sensitive regions of the guide strand oup.com. Therefore, while 2'-OMe is valuable for enhancing stability in the flanking regions of an siRNA, its use directly at the cleavage site is often avoided in therapeutic designs.

Effects on Ligation and Repair Enzymes

The processing of nucleic acids within a cell involves a wide array of enzymes beyond those central to RNAi and antisense mechanisms, including ligases and repair enzymes. The presence of 2'-sugar modifications can significantly impact the ability of these enzymes to recognize and act upon modified substrates.

Ligation Enzymes: DNA and RNA ligases play crucial roles in sealing nicks in the phosphodiester backbone, a key step in replication, repair, and recombination. The activity of these enzymes can be hindered by 2'-modifications.

Studies on T4 DNA ligase, a commonly used enzyme in molecular biology that can also ligate RNA, have shown that 2'-OMe modifications significantly decrease ligation efficiency. The introduction of a 2'-OMe nucleotide at the 5' or 3' end of a nick reduces ligation efficiency, with the effect being more pronounced when the modification is at the 3'-hydroxyl end oup.comnih.gov. When both ends of the nick are modified, the efficiency is further reduced oup.comnih.gov. Kinetic analysis revealed that 2'-OMe substitutions lead to a reduced maximal initial velocity (Vmax) and an increased Michaelis constant (Km), indicating poorer substrate binding and slower catalysis oup.comnih.gov. Terminal 2'-OMe modifications have also been shown to inhibit the activity of RNA ligases, which can introduce a bias in techniques like sequencing library preparation nih.gov.

The effect of 2'-F modifications on ligases is less extensively documented, but some studies suggest a degree of tolerance. For example, an ancestral T4 RNA ligase has been engineered that shows broad substrate selectivity and can efficiently conjugate RNA fragments containing 2'-F and 2'-OMe modifications nih.govasm.org. T3 DNA ligase has also been shown to tolerate 2'-F modifications well in the context of template-dependent ligation for synthesizing modified oligonucleotides chemrxiv.org.

Functional Applications in Nucleic Acid Based Technologies

Design and Optimization of Modified Aptamers

Aptamers are short, single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind with high affinity and specificity to a target molecule. The inclusion of 2'-F and 2'-OMe modifications on adenosine (B11128) and other nucleotides is a key strategy in the development of robust aptamers for therapeutic and diagnostic applications.

The process of Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is used to identify aptamers that bind to a specific target. Incorporating modified nucleotides like 2'-F and 2'-OMe adenosine into the initial library can lead to the selection of aptamers with superior binding characteristics. The 2'-F modification, in particular, helps to lock the sugar pucker into a C3'-endo conformation, which is characteristic of A-form RNA helices. This pre-organization can lead to a more stable interaction with the target molecule. Studies have shown that the inclusion of 2'-F modifications is crucial for enhancing the binding affinity of aptamers. biorxiv.orgbiorxiv.org For instance, a 2'-fluoro modified mirror-image RNA aptamer demonstrated a dissociation constant (Kd) of approximately 1.6 μM, indicating a moderate to strong binding affinity. biorxiv.org The combination of 2'-F and 2'-OMe modifications can further optimize these interactions, leading to aptamers with high specificity and affinity. researchgate.net

One of the major hurdles for the in vivo application of aptamers is their susceptibility to degradation by nucleases present in serum. Chemical modifications at the 2'-position of the ribose sugar are a primary strategy to increase nuclease resistance. Both 2'-F and 2'-OMe modifications significantly enhance the stability of RNA aptamers. researchgate.netnih.gov Research has demonstrated a dramatic increase in the serum half-life of aptamers containing these modifications. For example, an RNA aptamer with 2'-fluoro modifications at guanosine (B1672433) bases and 2'-O-methyl modifications at adenosine, cytidine, and uridine (B1682114) bases displayed an estimated half-life of over 240 hours in human serum. basepairbio.com This is a substantial improvement compared to unmodified RNA, which is degraded almost instantly. basepairbio.com

Oligonucleotide CompositionHalf-life in Fresh Human SerumReference
DNA5 hours basepairbio.com
2'-Fluoro RNA10 hours basepairbio.com
2'-O-Methyl RNA / 2'-Fluoro G, 2'-O-Methyl A, C, U>240 hours (estimated) basepairbio.com

Development of Chemically Modified Antisense Oligonucleotides (ASOs)

Antisense oligonucleotides are designed to bind to a specific messenger RNA (mRNA) sequence, thereby modulating the expression of the corresponding protein. The incorporation of 2'-F and 2'-OMe modifications is a cornerstone of modern ASO design, leading to second-generation ASOs with improved therapeutic profiles. biosearchtech.com

A common and effective ASO design is the "gapmer," which consists of a central block of deoxynucleotides that can recruit RNase H to cleave the target mRNA, flanked by "wings" of modified nucleotides. cureffi.orgidtdna.com The wings, which typically contain 2'-F and/or 2'-OMe modifications, protect the ASO from nuclease degradation and increase its binding affinity for the target RNA. nih.govsigmaaldrich.com These chimeric designs leverage the beneficial properties of different chemical modifications. For example, a 5-10-5 gapmer design might have five 2'-O-methoxyethyl (a derivative of 2'-OMe) modified nucleotides on each end, with a central gap of ten DNA bases. cureffi.org The strategic placement and type of modification, including 2'-F and 2'-OMe, are critical for optimizing both the efficacy and safety of the ASO. nih.gov While 2'-F modifications can enhance potency, they have also been associated with higher hepatotoxicity in some gapmer designs compared to other modifications like 2'-O-methoxyethyl (MOE) or constrained ethyl (cEt). nih.gov

The increased binding affinity conferred by 2'-F and 2'-OMe modifications enhances the ability of an ASO to recognize and bind to its target mRNA sequence. The 2'-F modification has been shown to increase the melting temperature (Tm) of an oligonucleotide duplex with RNA by approximately 2.5 °C per modification, which is a greater increase than that provided by 2'-OMe or 2'-MOE. biosearchtech.com This enhanced affinity can lead to more potent inhibition of gene expression. However, the design of the ASO must be carefully optimized, as excessively high affinity can sometimes negatively impact the catalytic activity of RNase H. The choice and pattern of 2'-modifications are therefore crucial in fine-tuning the ASO's interaction with its mRNA target for optimal therapeutic effect.

Engineering of Small Interfering RNAs (siRNAs)

siRNAs are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. Chemical modifications, such as the inclusion of 2'-F and 2'-OMe adenosine, are essential for developing therapeutically viable siRNAs by improving their stability and modulating their interaction with the RNA-induced silencing complex (RISC).

The incorporation of 2'-F and 2'-OMe modifications significantly enhances the stability of siRNA duplexes against nuclease degradation. nih.govnih.gov An alternating 2'-F/2'-OMe modification pattern has been shown to be a particularly effective design. nih.gov This pattern not only increases stability but also maintains the A-form helical structure of the siRNA, which is important for its activity. nih.gov The melting temperature of a fully modified duplex with this alternating pattern was found to be 20°C higher than that of an unmodified RNA oligonucleotide, contributing to a significantly higher plasma stability. nih.gov Furthermore, the synthesis of 2'-fluoro and 2'-methoxy N6-methyladenosine phosphoramidites and their incorporation into the antisense strand of an siRNA has been shown to result in the efficient knockdown of a target gene. nih.gov

siRNA ModificationEffect on Melting Temperature (Tm)Impact on In Vitro PotencyReference
UnmodifiedBaselineBaseline nih.gov
Alternating 2'-F/2'-OMeIncrease of 20°C>500-fold increase nih.gov
2'-F PyrimidinesIncrease of ~15°C~2-fold more potent than unmodified nih.govoup.com

Guide and Passenger Strand Modification Strategies

In the mechanism of RNA interference (RNAi), an siRNA duplex is loaded into the RNA-Induced Silencing Complex (RISC), where the passenger (sense) strand is typically cleaved and discarded, while the guide (antisense) strand is retained to identify and guide the cleavage of the target messenger RNA (mRNA). wikipedia.org Chemical modifications are strategically applied to both strands to optimize this process.

Guide Strand: Modifications on the guide strand are more nuanced. They must be well-tolerated by the RISC machinery, particularly by the key protein Argonaute-2 (Ago2), to maintain on-target activity. nih.gov An alternating pattern of 2'-F and 2'-OMe modifications is a common and effective strategy. nih.gov The small, highly electronegative 2'-F group is structurally similar to the natural 2'-hydroxyl group and is well-tolerated at most positions, locking the sugar into an RNA-like conformation that is favorable for activity. nih.govnih.gov The slightly bulkier 2'-OMe group, while also enhancing stability, can be strategically placed to fine-tune interactions with target mRNA and RISC proteins. nih.gov

On-Target Silencing Efficacy

Generally, 2'-F modifications are broadly tolerated across the guide strand and can lead to siRNA activity that is similar or even superior to that of unmodified siRNAs. nih.govnih.gov In contrast, 2'-OMe modifications can have a more variable effect. While they are crucial for stability and reducing off-target effects, their placement can sometimes negatively impact on-target potency, particularly if located in sensitive regions of the guide strand. nih.govnih.gov For instance, studies have shown that 2'-OMe modifications in the guide strand, especially of purines like adenosine, can sometimes have adverse effects on knockdown activity compared to the more tolerated 2'-F modifications. nih.gov

Systematic evaluation has revealed that for fully modified siRNAs with a 20-nucleotide-long guide strand, a 2'-OMe group at the very 3' end can negatively impact target silencing activity for a majority of sequences tested. nih.gov Interestingly, this negative effect can be partially compensated for by introducing an additional 2'-F modification in the seed region at position 5. nih.gov This highlights the complex interplay between sequence, structure, and modification patterns in determining final on-target efficacy. nih.gov

Modification StrategyImpact on On-Target EfficacyKey Findings
2'-F Modification (Guide Strand) Generally well-tolerated, maintains or improves potency. nih.govnih.govThe small size and high electronegativity of fluorine are compatible with the RISC machinery. nih.gov 2'-F modified siRNAs can be more potent than unmodified versions. researchgate.net
2'-OMe Modification (Guide Strand) Position-dependent; can be detrimental to activity. nih.govnih.gov2'-OMe at the 3' terminus of 20-mer guide strands was found to reduce activity for >60% of sequences tested. nih.gov
Alternating 2'-F / 2'-OMe Pattern Generally effective, balances stability and activity. nih.govA standard modification pattern used to create highly stable and active siRNAs. nih.gov
Compensatory Modifications Can rescue activity lost by other modifications.A 2'-F at position 5 can partially rescue the negative effect of a 3'-terminal 2'-OMe on a 20-mer guide strand. nih.gov

Mitigation of Off-Target Interactions through Modification Patterning

A major challenge in siRNA therapeutics is the potential for off-target effects, where the siRNA guide strand binds to and silences unintended mRNAs. This often occurs through a mechanism similar to that of microRNAs (miRNAs), involving partial complementarity between the "seed region" (positions 2-8) of the guide strand and the 3' untranslated region (3'-UTR) of an off-target mRNA. horizondiscovery.comnih.gov

Chemical modification, particularly with 2'-OMe, is a powerful strategy to mitigate these off-target interactions. nih.govnews-medical.net

2'-OMe at Position 2: A key discovery was that a single 2'-OMe modification at position 2 of the guide strand can significantly reduce the silencing of most off-target transcripts without compromising on-target activity. nih.gov This position-specific effect is highly effective and has become a standard strategy in designing siRNAs with improved specificity. nih.gov This modification is thought to reduce the binding affinity within the seed region just enough to disrupt interactions with partially complementary off-target sequences while maintaining stable binding to the fully complementary on-target mRNA. news-medical.net

Other Seed Region Modifications: While position 2 is critical, modifications throughout the seed region can influence specificity. Studies have shown that 2'-OMe modifications at positions 2-5 tend to inhibit off-target effects, whereas modifications at positions 6-8 can sometimes promote both on- and off-target activity. acs.org The introduction of 2'-OMe can cause subtle structural shifts in the siRNA that interfere with the binding geometry required for off-target silencing. acs.org

Modification Position (Guide Strand)Modification TypeEffect on Off-Targeting
Position 2 2'-OMeStrong reduction in seed-based off-target effects. nih.gov
Positions 2-5 2'-OMeGenerally inhibits off-target effects.
Positions 6-8 2'-OMeCan sometimes promote both on- and off-target effects.
Passenger Strand 2'-OMe / 2'-FReduces off-target effects caused by misloading of the passenger strand into RISC. horizondiscovery.comacs.org

Role in Ribozyme and Deoxyribozyme Catalysis

Ribozymes (RNA enzymes) and deoxyribozymes (DNA enzymes) are nucleic acid molecules with catalytic activity. While natural ribozymes play established roles in RNA processing, the inherent instability of RNA has limited their broader application. nih.gov The introduction of non-natural, modified nucleotides, including those with 2'-F and 2'-OMe substitutions, has been explored to enhance the stability and expand the catalytic repertoire of these molecules. nih.govmdpi.com

The 2'-OMe modification, for example, has been shown to increase the catalytic activity of ribozymes and, crucially, to confer resistance to nuclease degradation. nih.gov In one study, 2'-O-methylation of the flanking sequences of a ribozyme, combined with a facilitator oligonucleotide, increased the cleavage rate of its target by 20-fold compared to the unmodified ribozyme. nih.gov Similarly, while not yet reported for RNA-ligating deoxyribozymes, the use of modified nucleosides holds promise for expanding their function, as most deoxyribozymes rely on divalent metal ions as cofactors, and modifications could introduce new functional groups to aid in catalysis. mdpi.com

Influence on Gene Expression Modulation Mechanisms (beyond RNase H or RISC)

While the primary focus of 2'-F and 2'-OMe modifications has been on improving siRNA-mediated gene silencing via RISC, 2'-O-methylation also exists as a natural post-transcriptional modification on cellular RNAs, including mRNA. duke.edunih.govnih.gov This endogenous modification system provides a distinct mechanism for regulating gene expression.

Internal 2'-O-methylation on mRNA can be guided by small nucleolar RNAs (snoRNAs) and is catalyzed by the methyltransferase enzyme fibrillarin. duke.edunih.gov This modification does not directly alter base-pairing but can influence RNA structure, stability, and translation. nih.govoup.com For example, the presence of 2'-O-methylation within the coding sequence of the peroxidasin (Pxdn) mRNA was found to increase the abundance of the mRNA transcript while simultaneously inhibiting its translation into protein. duke.edunih.gov This demonstrates a powerful "tuning" mechanism where a single modification can decouple mRNA levels from protein output. duke.edu The 2'-O-methyl group stabilizes the RNA structure, which can protect it from degradation, but may also sterically hinder the interactions required for efficient ribosomal translation. duke.eduresearchgate.net Therefore, snoRNA-guided 2'-O-methylation of mRNA represents a widespread and physiologically relevant layer of post-transcriptional gene regulation. duke.edu

Specific Interactions with Nucleic Acid-Binding Proteins and RNA-Binding Domains

The chemical nature of 2'-F and 2'-OMe modifications directly influences how a modified nucleic acid interacts with proteins. These interactions are critical for both the desired therapeutic effect and potential undesired consequences.

Argonaute-2 (Ago2): As the catalytic heart of RISC, Ago2's interaction with the siRNA guide strand is paramount. nih.govyoutube.com Structural studies show that Ago2 can accommodate these modifications, though they can induce conformational changes. The 2'-OMe group on a guide strand can fit into a narrow cleft between the MID and PIWI domains of Ago2. nih.gov However, it can also cause a significant positional shift of the nucleotide, which may explain its variable impact on silencing activity. acs.org In contrast, the small 2'-F atom typically occupies a position equivalent to the natural 2'-hydroxyl group and does not make direct contact with Ago2, explaining its broader tolerance. nih.gov Molecular modeling suggests that a 2'-OMe group at the 3' end of a 20-mer guide strand may impair interactions within the PAZ domain of Ago2, which is responsible for anchoring the 3' end of the guide. nih.gov

Innate Immune Receptors: The introduction of RNA into a cell can trigger an immune response through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I. nih.gov Chemical modifications are crucial for evading this response. 2'-OMe modifications are particularly effective at preventing immune activation. nih.gov In contrast, 2'-F modifications have a more differential effect; they can abrogate activation of TLRs 3 and 7 but may enhance the activation of RIG-I. nih.gov This is attributed to the fact that the small, hydrophobic 2'-F group creates a minor groove in the RNA duplex that may allow for enhanced interaction with proteins like RIG-I, whereas the bulkier 2'-OMe group can sterically interfere with such interactions. nih.gov

Other RNA-Binding Proteins: Beyond the RNAi pathway, these modifications can alter interactions with a wide array of RNA-binding proteins. Oligonucleotides with more hydrophobic 2' modifications, including 2'-F, tend to bind more proteins. oup.com For example, 2'-F-modified oligonucleotides show stronger binding to the protein P54nrb compared to those with 2'-OMe modifications. oup.com


Advanced Characterization and Analytical Methodologies

The precise characterization of modified nucleosides such as 2-Fluoro-2'-O-methyl adenosine (B11128) is fundamental to understanding its impact on the properties of oligonucleotides. Advanced analytical techniques are employed to confirm its incorporation, assess purity, investigate structural consequences, and quantify interactions with biological targets. These methodologies provide the detailed data necessary for the development and quality control of nucleic acid-based applications.

Future Perspectives and Emerging Research Avenues

Rational Design Principles for Novel Dual-Modified Nucleosides

The rational design of dual-modified nucleosides is a strategic approach aimed at creating molecules with optimized properties for specific applications in RNA therapeutics. oup.comucdavis.edu This process involves a deep understanding of the structure-activity relationships of individual modifications and their synergistic or antagonistic effects when combined. The primary goals of these modifications are to enhance stability against nuclease degradation, modulate binding affinity to target sequences, and control interactions with the cellular machinery.

Key principles in the rational design of dual-modified nucleosides include:

Synergistic Enhancement of Nuclease Resistance: Combining modifications that confer nuclease resistance through different mechanisms can lead to a synergistic effect. For instance, the 2'-O-methyl group provides steric hindrance, while the 2'-fluoro group alters the sugar pucker, both of which can independently protect against enzymatic cleavage. Their combination in a dual-modified nucleoside is hypothesized to provide superior protection compared to either modification alone.

Fine-Tuning of Binding Affinity: The binding affinity of an oligonucleotide to its target is a critical determinant of its efficacy. The 2'-fluoro modification is known to increase binding affinity, while the 2'-O-methyl group can have a more variable effect. mdpi.com The rational design process involves balancing these effects to achieve the desired level of target engagement without compromising specificity.

Modulation of Immunogenicity: Chemical modifications can be used to modulate the innate immune response to exogenous RNA. nih.gov While 2'-O-methyl modifications are known to suppress immune recognition, the effects of 2'-fluoro modifications are more complex and can be context-dependent. nih.gov The design of dual-modified nucleosides will need to consider the interplay of these modifications in evading or selectively activating immune pathways.

Structural Mimicry and Perturbation: The design of dual-modified nucleosides can be guided by the desire to mimic the structure of natural nucleic acids or to introduce specific structural perturbations. For example, by combining modifications that favor different sugar puckers, it may be possible to lock the nucleoside into a specific conformation that enhances its therapeutic activity.

The table below summarizes the anticipated properties of dual-modified nucleosides based on the characteristics of their constituent modifications.

ModificationPrimary AdvantageAnticipated Effect in Dual Modification
2'-Fluoro Increased binding affinity, nuclease resistanceEnhanced target engagement and stability
2'-O-Methyl Nuclease resistance, reduced immunogenicitySuperior nuclease protection and immune evasion

High-Throughput Screening Approaches for Functional Characterization

High-throughput screening (HTS) is an essential tool for the functional characterization of novel dual-modified nucleosides and the oligonucleotides that contain them. mdpi.comnih.gov HTS allows for the rapid and systematic evaluation of large libraries of compounds, enabling the identification of candidates with the most promising therapeutic properties.

Several HTS approaches can be adapted for the functional characterization of dual-modified nucleosides:

Nuclease Stability Assays: HTS assays can be used to assess the stability of oligonucleotides containing dual-modified nucleosides in the presence of nucleases. These assays often employ fluorescently labeled oligonucleotides that are incubated with nuclease-containing extracts. The rate of degradation can be monitored by measuring the decrease in fluorescence over time.

Target Binding Affinity Assays: Techniques such as fluorescence polarization (FP) and surface plasmon resonance (SPR) can be adapted for HTS to measure the binding affinity of modified oligonucleotides to their RNA or protein targets. limes-institut-bonn.de These assays provide quantitative data on the strength of the interaction, which is a key parameter for therapeutic efficacy.

In Vitro Activity Assays: For applications such as RNA interference (RNAi), HTS can be used to screen for oligonucleotides that effectively silence a target gene. mdpi.com These assays typically involve treating cells with a library of modified siRNAs and then measuring the expression of the target gene using a reporter system.

Cellular Uptake and Toxicity Assays: HTS methods can also be employed to evaluate the cellular uptake and potential toxicity of oligonucleotides containing dual-modified nucleosides. These assays often use fluorescently labeled oligonucleotides to quantify cellular uptake and cell viability assays to assess toxicity.

The following table outlines key parameters that can be evaluated using HTS for oligonucleotides containing dual-modified nucleosides.

ParameterHTS MethodDesired Outcome
Nuclease Stability Fluorescence-based degradation assayIncreased half-life in the presence of nucleases
Target Binding Affinity Fluorescence Polarization (FP)High affinity (low Kd) to the target sequence
Gene Silencing Efficacy Reporter gene assayPotent and specific knockdown of the target gene
Cellular Uptake High-content imagingEfficient internalization into target cells
Cytotoxicity Cell viability assayMinimal impact on cell viability

Integration into Advanced RNA Therapeutics and Diagnostics Platforms

The unique properties of dual-modified nucleosides like 2-Fluoro-2'-O-methyl adenosine (B11128) make them attractive candidates for integration into a variety of advanced RNA therapeutic and diagnostic platforms. nih.gov The ability to fine-tune stability, binding affinity, and immunogenicity can lead to significant improvements in the performance of these platforms.

Potential applications include:

Antisense Oligonucleotides (ASOs): The enhanced nuclease resistance and binding affinity conferred by dual modifications could lead to ASOs with improved potency and a longer duration of action. This could translate to lower and less frequent dosing for patients.

Small Interfering RNAs (siRNAs): The incorporation of dual-modified nucleosides into siRNAs could improve their stability in the bloodstream and within cells, leading to more effective and sustained gene silencing. mdpi.com Furthermore, the ability to modulate the immune response could reduce the risk of off-target effects.

Messenger RNA (mRNA) Therapeutics: In the context of mRNA vaccines and therapeutics, dual modifications could be used to enhance the stability of the mRNA molecule and modulate its translation efficiency. mdpi.com By carefully controlling the level of immune stimulation, it may be possible to optimize the therapeutic outcome.

RNA Aptamers and Diagnostics: The increased stability and binding affinity of aptamers containing dual-modified nucleosides could lead to more robust diagnostic tools and targeted therapeutic agents. These modified aptamers may exhibit improved performance in complex biological samples.

Exploration of Non-Canonical Interactions and Functions in Cellular Systems

Beyond their canonical roles in base pairing and therapeutic action, modified nucleosides can engage in non-canonical interactions and perform unexpected functions within cellular systems. mdpi.comsemanticscholar.org The unique chemical nature of dual-modified nucleosides may predispose them to novel interactions with proteins, other nucleic acids, and small molecules.

Emerging research avenues in this area include:

Formation of Alternative Secondary Structures: The presence of dual modifications could influence the folding of RNA molecules into non-canonical secondary structures, such as G-quadruplexes, i-motifs, and triplexes. mdpi.com These structures can play regulatory roles in gene expression and other cellular processes.

Modulation of RNA-Protein Interactions: The chemical modifications on the sugar ring can alter the way an RNA molecule is recognized by RNA-binding proteins. This could lead to changes in RNA splicing, transport, and localization.

Epigenetic-like Regulation: While DNA methylation is a well-established epigenetic mark, the role of RNA modifications in epigenetic regulation is an emerging field. semanticscholar.org It is possible that dual-modified nucleosides could be recognized by specific cellular factors and contribute to the regulation of gene expression in a manner analogous to epigenetic modifications.

Interactions with Cellular Membranes: Recent studies have suggested that RNA modifications can influence the interaction of small RNAs with cellular membranes, potentially affecting their uptake and intracellular trafficking. nih.gov The combination of fluoro and methyl modifications could further modulate these interactions.

The study of these non-canonical interactions and functions will require the development of new experimental and computational tools to probe the behavior of dual-modified nucleosides in their native cellular environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.